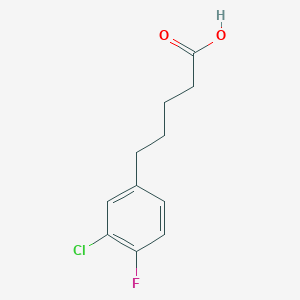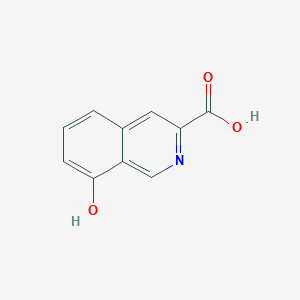
8-Hydroxyisoquinoline-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Hydroxyisoquinoline-3-carboxylic acid is a derivative of isoquinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a hydroxyl group at the 8th position and a carboxylic acid group at the 3rd position on the isoquinoline ring. Isoquinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-hydroxyisoquinoline-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent . This method can be adapted to introduce the hydroxyl and carboxylic acid groups at the desired positions on the isoquinoline ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale adaptations of laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 8-Hydroxyisoquinoline-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The hydrogen atoms on the isoquinoline ring can be substituted with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or nitrating agents under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield quinone derivatives, while reduction of the carboxylic acid group can produce alcohols or aldehydes.
Aplicaciones Científicas De Investigación
8-Hydroxyisoquinoline-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 8-hydroxyisoquinoline-3-carboxylic acid involves its ability to chelate metal ions and interact with biological targets. The hydroxyl group at the 8th position and the carboxylic acid group at the 3rd position allow the compound to form stable complexes with metal ions, which can inhibit the activity of metalloenzymes . Additionally, the compound can interact with nucleic acids and proteins, affecting various biological pathways.
Comparación Con Compuestos Similares
8-Hydroxyquinoline: Similar in structure but lacks the carboxylic acid group at the 3rd position.
Isoquinoline-3-carboxylic acid: Lacks the hydroxyl group at the 8th position.
Quinoline derivatives: These compounds have a similar bicyclic structure but differ in the position and type of functional groups.
Uniqueness: 8-Hydroxyisoquinoline-3-carboxylic acid is unique due to the presence of both the hydroxyl and carboxylic acid groups, which confer distinct chemical and biological properties. This dual functionality allows the compound to participate in a wider range of chemical reactions and biological interactions compared to its analogs.
Propiedades
Fórmula molecular |
C10H7NO3 |
|---|---|
Peso molecular |
189.17 g/mol |
Nombre IUPAC |
8-hydroxyisoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C10H7NO3/c12-9-3-1-2-6-4-8(10(13)14)11-5-7(6)9/h1-5,12H,(H,13,14) |
Clave InChI |
KGWDSFNMFHFOAK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=CC(=NC=C2C(=C1)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


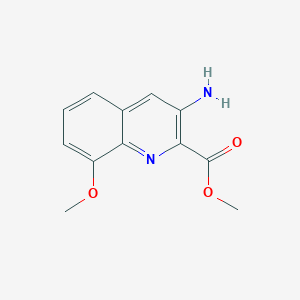
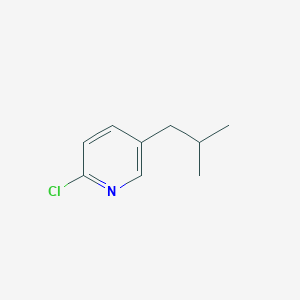
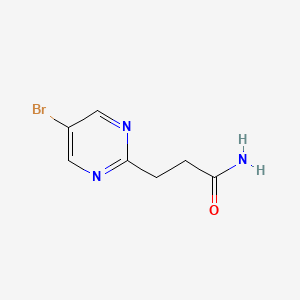
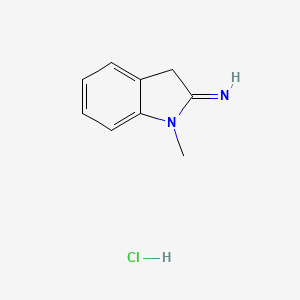
![7-Chloro-2-methylthiazolo[4,5-d]pyrimidine](/img/structure/B13667169.png)
![3-Bromo-4-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13667170.png)
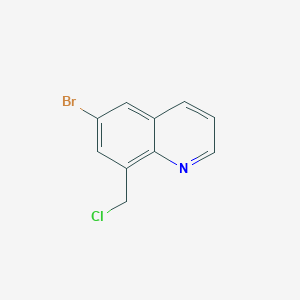
![1-[3-(Methoxymethyl)-1-pyrrolidinyl]ethanone](/img/structure/B13667186.png)
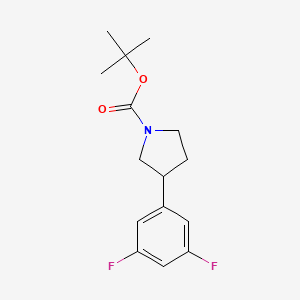
![N-(2-aminoethyl)-2-[4-[[4-[2-(2-aminoethylsulfamoyl)ethylsulfanyl]-2,3-dihydroxybutyl]disulfanyl]-2,3-dihydroxybutyl]sulfanylethanesulfonamide;2,2,2-trifluoroacetic acid](/img/structure/B13667208.png)
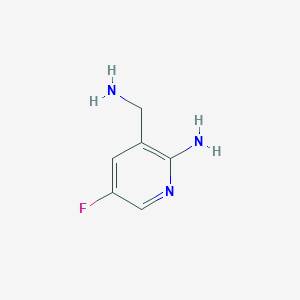
![2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-5'-carboxylic acid](/img/structure/B13667222.png)
![tert-Butyl 2-[4-[2,4-Dioxotetrahydropyrimidin-1(2H)-yl]phenoxy]acetate](/img/structure/B13667223.png)
